3-(3-Butoxypropoxy)propan-1-ol
Description
3-(3-Butoxypropoxy)propan-1-ol is a polyether alcohol characterized by a propan-1-ol backbone substituted with a butoxypropoxy group at the third carbon. This structure confers amphiphilic properties, making it suitable for applications in surfactants, solubilizers, or drug delivery systems. Its ether linkages and hydroxyl group enable hydrogen bonding and solubility modulation, critical for formulation chemistry .
Properties
IUPAC Name |
3-(3-butoxypropoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-2-3-7-12-9-5-10-13-8-4-6-11/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOIJWWXJSFAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butoxypropoxy)propan-1-ol typically involves the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction proceeds through a series of etherification steps, where the propylene oxide reacts with butanol to form the desired product. The reaction conditions often include elevated temperatures and pressures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 3-(3-Butoxypropoxy)propan-1-ol is carried out in large-scale reactors. The process involves the continuous feeding of propylene oxide and butanol into the reactor, where they react in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Butoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols with fewer oxygen atoms.
Substitution: The ether groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
3-(3-Butoxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the preparation of biological samples and as a component in various biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: The compound is used in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 3-(3-Butoxypropoxy)propan-1-ol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The propoxy and butoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and solubility.
Comparison with Similar Compounds
[(Butoxymethylethoxy)methylethoxy]propan-1-ol
(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol
- Applications : CFTR potentiator for treating cystic fibrosis.
- Key Properties: The trifluoromethylphenoxy group enhances lipophilicity and target binding. Synthesized via enantioselective methods (>99% ee), highlighting its pharmaceutical relevance .
Derivatives with Aromatic or Heterocyclic Substituents
3-(Pyridin-3-yl)propan-1-ol Esters
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Applications : Fragrance ingredient.
- Key Properties : Regulated by IFRA with strict usage limits in cosmetics due to sensitization risks. Safety assessments follow RIFM criteria .
Sulfur-Containing Analogues
3-(Methylsulphanyl)propan-1-ol
- Applications : Produced by lactic acid bacteria (LAB) in wine, contributing to roasted/chocolate aromas.
- Key Properties: Concentration-dependent odor threshold (0.244 mg/L). Oenococcus oeni shows higher metabolic activity for this compound .
3-(Benzylsulfanyl)propan-1-ol
- Applications : Intermediate in organic synthesis.
- Key Properties : The benzylsulfanyl group enhances reactivity in thiol-ene click chemistry .
Amine-Functionalized Derivatives
3-(Didodecylamino)propan-1-ol (AL-B12)
- Applications : Cationic lipid for DNA vector delivery (e.g., DOTAP lipoplexes).
- Key Properties: Didodecylamino group facilitates nucleic acid condensation and cellular uptake. Synthesized via reductive amination (21% yield) .
3-(2,5-Diaminophenyl)propan-1-ol
- Applications : Oxidative hair dye (Hydroxypropyl p-phenylenediamine).
Halogenated and Anticancer Derivatives
3-(3-Chlorophenoxy)propan-1-ol
- Applications : Intermediate in agrochemical synthesis.
- Key Properties: Chlorophenoxy group enhances pesticidal activity. CAS No. 57264-55-8 .
N1-PrOH-TBBi (3-(4,5,6,7-Tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol)
- Applications : Dual CK2/PIM-1 kinase inhibitor for cancer therapy.
- Key Properties: Tetrabromo-benzodiazolyl group confers nanomolar inhibition (IC₅₀ < 1 µM). Structural optimization balances solubility and potency .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
